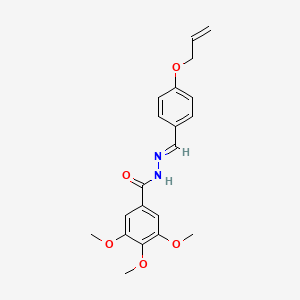![molecular formula C24H28N2O4 B11989552 2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide](/img/structure/B11989552.png)
2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BUTYLAMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-PHENYL-ACETAMIDE is a complex organic compound that features a naphthalene core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BUTYLAMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-PHENYL-ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Naphthalene Derivative Formation: Starting with a naphthalene derivative, the compound is functionalized with hydroxy and methoxy groups.
Amine Substitution: Introduction of the butylamino group through nucleophilic substitution.
Acetamide Formation: Coupling with phenylacetyl chloride to form the final acetamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and amine groups could form hydrogen bonds with biological molecules, influencing their function.
相似化合物的比较
Similar Compounds
2-(4-AMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-PHENYL-ACETAMIDE: Similar structure but with an amino group instead of a butylamino group.
2-(4-BUTYLAMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-METHYL-ACETAMIDE: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
The uniqueness of 2-(4-BUTYLAMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-PHENYL-ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
属性
分子式 |
C24H28N2O4 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H28N2O4/c1-4-5-11-25-20-15-21(27)19(14-24(28)26-16-9-7-6-8-10-16)17-12-22(29-2)23(30-3)13-18(17)20/h6-10,12-13,15,25,27H,4-5,11,14H2,1-3H3,(H,26,28) |
InChI 键 |
GIOMEMICSQPWSS-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=CC(=C(C2=CC(=C(C=C21)OC)OC)CC(=O)NC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Hydroxynaphthalen-2-yl)formamido]ethyl 4-hydroxynaphthalene-2-carboxylate](/img/structure/B11989474.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11989488.png)

![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11989513.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11989535.png)
![Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11989538.png)

![N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B11989545.png)

![[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)
![2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)
